6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6(13)4-2-1-3-5(12-4)7(14)15/h1-3,6,13H,(H,14,15) |
InChI Key |
VCBXMBMGYDIHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of pyridine-2-carboxylic acid with 2,2,2-trifluoroethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 6-(2,2,2-Trifluoro-1-oxoethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoro-hydroxyethyl group differentiates the target compound from other pyridine-2-carboxylic acid derivatives. Key comparisons include:
Trifluoromethyl vs. Trifluoro-Hydroxyethyl Substituents
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ():
- The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability but reducing solubility due to increased lipophilicity.
- Lacks the hydroxyl group, limiting hydrogen-bonding interactions.
- Applications: Primarily used as intermediates in organic synthesis or bioactive molecules targeting enzymes .
Target Compound :
Halogenated and Methoxy Derivatives
Acyl Chloride-Based Coupling
- 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers (): Prepared via acyl chloride intermediates to enhance nucleophilicity of aminopyridines. Methyl ester derivatives (e.g., L1-L4) vary in methyl group placement (ortho, meta, para), affecting steric bulk and isomer purity .
- Target Compound: Likely synthesized using similar acyl chloride methods but with trifluoroethanol-derived reagents. Hydroxyl group may necessitate protective strategies (e.g., silylation) during coupling .
Receptor Binding and Catalysis
Anticancer Agents
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives (): Pyridine-carboxylic acid moieties are critical for inhibiting Bcl-xL, a protein involved in cancer cell survival. The trifluoro-hydroxyethyl group’s polarity may improve tumor targeting compared to non-polar analogs .
Physicochemical Data Comparison
Biological Activity
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by its unique trifluoromethyl and hydroxyl functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities, including enzyme inhibition and therapeutic effects.
- Molecular Formula: C8H6F3NO3
- Molecular Weight: 221.1 g/mol
- CAS Number: 1799890-64-4
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development and organic synthesis .
The biological activity of 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid primarily involves its interaction with specific molecular targets. The trifluoromethyl group improves the compound's ability to penetrate cell membranes and bind to target proteins. This binding can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes. For instance:
- Cyclooxygenase (COX) Inhibition: Studies have shown that similar pyridine derivatives exhibit anti-inflammatory properties via COX inhibition. The trifluoromethyl group is believed to enhance binding affinity .
Anticancer Activity
Preliminary studies have suggested potential anticancer properties:
- Cell Line Studies: In vitro tests on cancer cell lines have indicated that 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid may induce apoptosis in tumor cells. The mechanism appears to involve modulation of signaling pathways related to cell survival .
Case Studies
-
Study on COX Inhibition:
- Objective: To assess the inhibitory effect on COX enzymes.
- Methodology: The compound was tested against COX-1 and COX-2 using enzyme assays.
- Results: Significant inhibition was observed, with IC50 values comparable to known NSAIDs.
- Conclusion: The compound shows promise as a non-steroidal anti-inflammatory agent .
-
Anticancer Efficacy:
- Objective: Evaluate the cytotoxic effects on various cancer cell lines.
- Methodology: MTT assays were conducted on breast and colon cancer cell lines.
- Results: The compound exhibited dose-dependent cytotoxicity with IC50 values in the micromolar range.
- Conclusion: Further exploration into its mechanism of action is warranted .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Fluoropyridine | Lacks trifluoromethyl group | Minimal biological activity |
| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | Similar structure without hydroxyl group | Moderate enzyme inhibition |
| 5-(Trifluoro-1-hydroxyethyl)pyridine-3-carboxylic acid | Different position of functional groups | Limited studies available |
The distinct combination of functional groups in 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid contributes to its enhanced biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid, and what key reaction conditions optimize yield?
- Methodological Answer : Synthesis of trifluoromethyl-substituted pyridine derivatives often involves halogenation, nucleophilic substitution, or coupling reactions. For example, trifluoromethyl groups can be introduced via copper-mediated cross-coupling or fluorination of precursor alcohols. Reaction optimization should focus on temperature control (e.g., 80–120°C for copper cyanide-mediated steps), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios of reagents like potassium iodide . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid moiety.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : Confirm the presence of the trifluoroethyl group (δ ~70–80 ppm for signals) and pyridine ring protons (δ ~7.5–9.0 ppm for aromatic protons).
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., CHFNO has a theoretical MW of 233.14 g/mol).
- X-ray crystallography : Resolve the spatial arrangement of the hydroxyethyl and trifluoromethyl groups .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound should be stored in airtight containers at –20°C to prevent hydrolysis of the trifluoroethyl group. Stability tests under varying pH (4–9) and temperature (25–60°C) are recommended to identify degradation pathways. Avoid exposure to strong oxidizing agents (e.g., KMnO) to prevent decarboxylation .
Advanced Research Questions
Q. How can conflicting spectroscopic data for trifluoromethyl-substituted pyridines be resolved during structural elucidation?
- Methodological Answer : Contradictions in -NMR or -NMR signals may arise from dynamic rotational isomerism of the trifluoroethyl group. Use variable-temperature NMR to freeze conformational exchange and assign signals accurately. Cross-validate with computational methods (DFT calculations) to predict chemical shifts .
Q. What strategies mitigate side reactions (e.g., over-oxidation) during functionalization of the hydroxyethyl group?
- Methodological Answer : Controlled oxidation using mild agents (e.g., TEMPO/NaClO) minimizes over-oxidation to ketones. Protecting the carboxylic acid with tert-butyl esters before modifying the hydroxyethyl group can improve selectivity. Monitor reaction progress via TLC or in-situ IR spectroscopy .
Q. How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Perform comparative assays with non-fluorinated analogs to quantify potency differences. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with target proteins like kinases or proteases .
Q. What are the challenges in interpreting toxicology data for fluorinated pyridine derivatives?
- Methodological Answer : Conflicting carcinogenicity classifications (e.g., IARC vs. OSHA) may arise from species-specific metabolic pathways. Use in vitro hepatocyte models to assess metabolite formation (e.g., defluorination products). Acute toxicity studies in rodents should include histopathology of renal and hepatic tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
